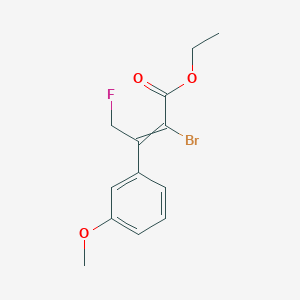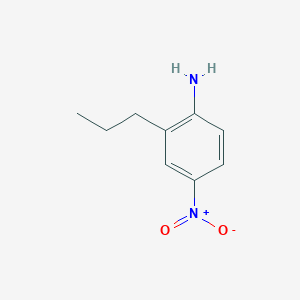
tert-butyl 4-(4-pyrrolidin-1-ylphenyl)piperidine-1-carboxylate
Descripción general
Descripción
tert-butyl 4-(4-pyrrolidin-1-ylphenyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a pyrrolidine ring, and a tert-butyl ester group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-pyrrolidin-1-ylphenyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine and pyrrolidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 4-(4-pyrrolidin-1-ylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
tert-butyl 4-(4-pyrrolidin-1-ylphenyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(4-pyrrolidin-1-ylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-butyl 4-(4-pyrrolidin-1-ylphenyl)piperidine-1-carboxylate include:
- 4-(4-Pyrrolidin-1-yl-phenyl)-piperidine-1-carboxylic acid methyl ester
- 4-(4-Pyrrolidin-1-yl-phenyl)-piperidine-1-carboxylic acid ethyl ester
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the tert-butyl ester group, which may confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H30N2O2 |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-pyrrolidin-1-ylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)22-14-10-17(11-15-22)16-6-8-18(9-7-16)21-12-4-5-13-21/h6-9,17H,4-5,10-15H2,1-3H3 |
Clave InChI |
XSFXEIZAESKTEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N3CCCC3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![9-bromo-8-methoxy-6-methylthieno[2,3-c]quinolin-4(5H)-one](/img/structure/B8482690.png)


